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Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzaldehyde

Cat. No.: B025401

An In-depth Technical Guide to 2-Methoxy-6-
nhitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-6-nitrobenzaldehyde,
a key aromatic intermediate. It details the compound's chemical structure, physicochemical
properties, spectroscopic profile, and plausible synthetic routes. The guide also explores its
chemical reactivity and its applications as a building block in the synthesis of complex
molecules relevant to pharmaceutical and agrochemical research.

Core Compound Information

2-Methoxy-6-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted
with an aldehyde (-CHO), a methoxy (-OCHs) group, and a nitro (-NO2) group at positions 1, 2,

and 6, respectively. This substitution pattern imparts unique steric and electronic properties that
govern its reactivity.

Physicochemical Properties

The fundamental properties of 2-Methoxy-6-nitrobenzaldehyde are summarized in the table
below. The compound typically appears as a yellow to orange crystalline solid and is soluble in
common organic solvents like ethanol and acetone, with limited solubility in water.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b025401?utm_src=pdf-interest
https://www.benchchem.com/product/b025401?utm_src=pdf-body
https://www.benchchem.com/product/b025401?utm_src=pdf-body
https://www.benchchem.com/product/b025401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Data

IUPAC Name 2-Methoxy-6-nitrobenzaldehyde

Synonyms Benzaldehyde, 2-Methoxy-6-Nitro-

CAS Number 19689-88-4

Molecular Formula CsH7NOa4

Molecular Weight 181.15 g/mol

Appearance Yellow to orange crystalline solid

Solubility Soluble in ethanol, acetone; limited in water

Chemical Structure

The molecular structure of 2-Methoxy-6-nitrobenzaldehyde is a key determinant of its
chemical behavior.

Caption: 2D structure of 2-Methoxy-6-nitrobenzaldehyde.

Spectroscopic Profile

While specific experimental spectra for 2-Methoxy-6-nitrobenzaldehyde are not widely
published, a detailed profile can be predicted based on the analysis of its functional groups and
data from structurally similar compounds.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and
methoxy protons.
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Proton Type

Expected
Chemical Shift

(3, ppm)

Multiplicity

Integration

Assignment
Notes

Aldehyde (-CHO)

~10.4

Singlet (s)

1H

Highly
deshielded due
to the
electronegativity
of the carbonyl
oxygen and its
anisotropic

magnetic field.

Aromatic (Ar-H)

~7.6-8.2

Multiplet (m)

3H

The precise
shifts and
coupling patterns
depend on the
combined
electronic effects
of the three

substituents.

Methoxy (-OCHs)

~3.9-41

Singlet (s)

3H

Appears as a
sharp singlet in
the upfield

region.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides insight into the different carbon environments within the

molecule.
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Carbon Type

Expected Chemical Shift

(3, ppm)

Assignment Notes

Aldehyde Carbonyl (C=0)

~189 - 192

The most downfield signal,
characteristic of an aldehyde

carbonyl carbon.

Aromatic (C-CHO)

~135-138

The carbon atom to which the

aldehyde group is attached.

Aromatic (C-OCHs)

~155 - 160

Shielded due to the electron-

donating effect of the methoxy

group.

Aromatic (C-NO2)

~148 - 152

Deshielded due to the strong
electron-withdrawing nature of

the nitro group.

Aromatic (C-H)

~115-135

Signals for the remaining three

aromatic carbons.

Methoxy (-OCH3)

~56 - 60

Characteristic signal for a
methoxy carbon attached to an

aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups through their characteristic

vibrational frequencies.
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Expected
Functional Group Wavenumber Intensity Vibrational Mode
(cm™)
Fermi doublet,
Aldehyde C-H Stretch ~2880 & ~2780 Weak characteristic of
aldehydes.
Strong absorption
Carbonyl (C=0) ) )
~1700 - 1715 Strong typical for an aromatic
Stretch
aldehyde.
One of the two
Nitro (N-O) characteristic
i ~1520 - 1550 Strong ]
Asymmetric Stretch stretches for a nitro
group.
) ) The second
Nitro (N-O) Symmetric o
~1340 - 1370 Strong characteristic stretch
Stretch '
for a nitro group.
) ) Ring stretching
Aromatic C=C Stretch  ~1450 - 1600 Medium o
vibrations.
Asymmetric and
C-O-C Stretch ) ]
~1250 & ~1050 Strong symmetric stretching

(Methoxy) )
of the ether linkage.

Experimental Protocols
Plausible Synthetic Route: Oxidation of 2-Methoxy-6-
hitrotoluene

A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the
corresponding methyl-substituted precursor. While specific literature for this exact conversion is
sparse, a general protocol based on established methods, such as oxidation using chromium
trioxide in an acetic anhydride/acetic acid mixture, can be proposed.[1]

Materials:
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e 2-Methoxy-6-nitrotoluene

e Acetic anhydride

e Glacial acetic acid

e Chromium trioxide (CrOs)

e Concentrated Sulfuric Acid

e Ice

e Sodium carbonate solution (2%)
e Ethanol

e Concentrated Hydrochloric Acid
Protocol:

o Formation of the Diacetate Intermediate:

o

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-
Methoxy-6-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.

o Cool the mixture in an ice bath to approximately 5°C.

o Slowly add concentrated sulfuric acid while maintaining the low temperature.

o Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
o Continue stirring for several hours after the addition is complete.

o Pour the reaction mixture into a large volume of ice water and stir vigorously to precipitate
the crude diacetate intermediate.

o Filter the solid, wash with water, and then with a cold sodium carbonate solution to
neutralize residual acid.
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e Hydrolysis to 2-Methoxy-6-nitrobenzaldehyde:

o Suspend the crude diacetate intermediate in a mixture of water, ethanol, and concentrated
hydrochloric acid.

o Heat the mixture to reflux with stirring for approximately 45-60 minutes to hydrolyze the
diacetate.

o Cool the mixture to 0°C to precipitate the crude 2-Methoxy-6-nitrobenzaldehyde.
o Filter the product, wash with cold water, and dry.

o Further purification can be achieved by recrystallization from a suitable solvent system
(e.g., ethanol/water) or by column chromatography.

Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized 2-Methoxy-6-
nitrobenzaldehyde.

Methodology:
e NMR Sample Preparation:

o Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

o Acquire *H and 3C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
e IR Sample Preparation (ATR Method):

o Place a small amount of the dry, solid product directly onto the crystal of an Attenuated
Total Reflectance (ATR) accessory of an FTIR spectrometer.

o Apply pressure to ensure good contact.

o Acquire the IR spectrum over a range of 4000-400 cm~1.[2]
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Chemical Reactivity and Applications

The chemical reactivity of 2-Methoxy-6-nitrobenzaldehyde is dictated by the interplay of its
three functional groups.

2-Methoxy-6-nitrobenzaldehyde

Nitro Group (-NO2) Methoxy Group (-OCH3) Electronic Effects
(ortho) (ortho)

includes

Approach to -CHO (Inductive & Resonance) (RESIERS))

Hinders NucleophilicT Electron Withdrawing Electron Donating

Aldehyde Group (-CHO)

Site for
Nucleophilic Attack

Click to download full resolution via product page
Caption: Factors influencing the reactivity of 2-Methoxy-6-nitrobenzaldehyde.

» Steric Effects: The presence of two substituents (methoxy and nitro) ortho to the aldehyde
group creates significant steric hindrance. This physical bulk can impede the approach of
nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition
reactions compared to less hindered benzaldehydes.[3][4]

o Electronic Effects:
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o The nitro group is a strong electron-withdrawing group, which increases the electrophilicity
(positive character) of the carbonyl carbon, making it more susceptible to nucleophilic
attack.

o The methoxy group is an electron-donating group through resonance but slightly electron-
withdrawing inductively. Its net effect is to increase electron density on the ring.

e Reactivity of Functional Groups:

o Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic
acid, reduction to an alcohol, and condensation reactions (e.g., with amines to form Schiff
bases).

o Nitro Group: Can be selectively reduced to an amino group (-NHz), providing a route to 2-
amino-6-methoxybenzaldehyde. This transformation is crucial for building more complex
heterocyclic systems.[5]

Applications in Drug Development and Organic
Synthesis

2-Methoxy-6-nitrobenzaldehyde serves as a valuable intermediate in organic synthesis.
Nitrobenzaldehydes are important precursors for producing dyes, agrochemicals, and
pharmaceuticals.[6] The ability to transform both the aldehyde and nitro functionalities makes
this compound a versatile building block. Specifically, the reduction of the nitro group to an
amine followed by intramolecular condensation with the aldehyde (or a derivative) is a key
strategy for synthesizing heterocyclic scaffolds, such as quinolines, which are prevalent in
many biologically active molecules.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025401#chemical-structure-and-formula-of-2-
methoxy-6-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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